Stereochemical Differentiation: (S)- vs (R)-Enantiomer
The (S)-enantiomer (CAS 1447213-78-6) is distinguished from the (R)-enantiomer (CAS 850760-60-0, also cataloged as (R)-1-(1H-imidazol-4-yl)ethan-1-amine) solely by the absolute configuration at the single stereogenic center [1]. Both enantiomers share identical molecular formula (C5H9N3), molecular weight (111.15 g/mol), connectivity, and achiral physicochemical properties (logP, pKa, solubility), yet their three-dimensional spatial arrangement of atoms is non-superimposable. No published head-to-head biological or catalytic comparison between these two specific enantiomers has been identified in the open scientific literature as of 2026. However, the well-characterized enantioselectivity of the homologous alpha-methylhistamine pair—where (R) shows Ki = 50.3 nM at H3 receptors while (S) displays markedly reduced potency—provides strong class-level evidence that enantiomeric configuration on this scaffold governs target recognition .
| Evidence Dimension | Stereochemical configuration at alpha-carbon |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1447213-78-6; [α]D not publicly reported |
| Comparator Or Baseline | (R)-configuration; CAS 850760-60-0; [α]D not publicly reported |
| Quantified Difference | Absolute configuration inverted; no quantitative comparative bioactivity data available for this exact pair |
| Conditions | Structural comparison based on CAS registry assignments and molecular formula identity |
Why This Matters
For any application where chirality influences molecular recognition—including receptor binding, enzyme catalysis, or chiral chromatography—the (S)- and (R)-enantiomers are distinct chemical entities that cannot be interchanged without altering experimental outcomes.
- [1] Chem960. 1-(1H-imidazol-4-yl)ethan-1-amine (racemic and enantiomer entries). CAS 850760-60-0. Accessed 2026. https://m.chem960.com View Source
